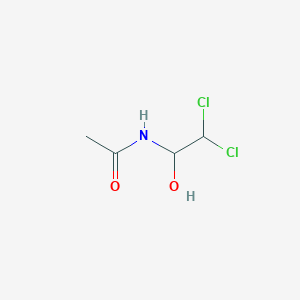
N-(2,2-Dichloro-1-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dichloro-1-hydroxyethyl)acetamide, with the chemical formula C₄H₇Cl₂NO₂, is a compound that combines an acetamide group with a dichloro-hydroxyethyl moiety. It is also known by its IUPAC name, 2-chloro-N-(hydroxymethyl)acetamide . The compound’s structure consists of a hydroxymethyl group attached to the nitrogen atom of the acetamide functional group.
Preparation Methods
Synthetic Routes::
Direct Synthesis:
Hydrolysis of Dichloroacetonitrile:
Industrial Production::
Chemical Reactions Analysis
N-(2,2-Dichloro-1-hydroxyethyl)acetamide can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the compound undergoes hydrolysis to yield chloroacetic acid and hydroxylamine.
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles (e.g., amines, thiols) to form new derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common reagents include hydroxylamine, bases (e.g., NaOH), and nucleophiles (e.g., amines).
Scientific Research Applications
N-(2,2-Dichloro-1-hydroxyethyl)acetamide finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in chemical processes.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its hydroxymethyl group suggests potential involvement in metabolic pathways or enzyme inhibition.
Comparison with Similar Compounds
While N-(2,2-Dichloro-1-hydroxyethyl)acetamide is relatively unique due to its specific combination of functional groups, similar compounds include:
2-Chloroacetamide: Lacks the hydroxymethyl group.
N-(2-Hydroxyethyl)acetamide: Contains only one chlorine atom .
Properties
CAS No. |
5337-26-8 |
|---|---|
Molecular Formula |
C4H7Cl2NO2 |
Molecular Weight |
172.01 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H7Cl2NO2/c1-2(8)7-4(9)3(5)6/h3-4,9H,1H3,(H,7,8) |
InChI Key |
ORGXKMSIEODUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


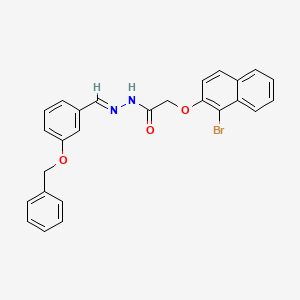
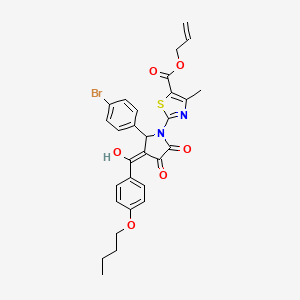
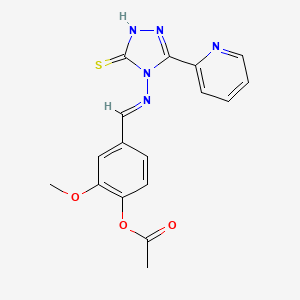
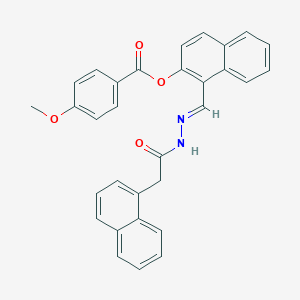

![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12012918.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)

![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
